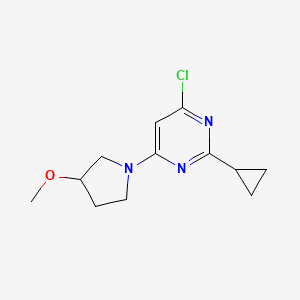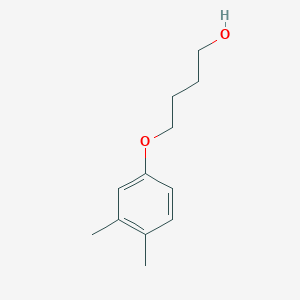
1-Butanol, 4-(3,4-dimethylphenoxy)-
説明
科学的研究の応用
Synthesis and Structural Studies
Research on butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate and 1,3-dioxane derivatives, including 2,6-dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine, provides insights into the synthesis and crystal structures of compounds related to "1-Butanol, 4-(3,4-dimethylphenoxy)-". These compounds were synthesized and their structures characterized by spectroscopic techniques and single crystal X-ray diffraction, which could have implications for the development of new materials or chemical processes (Jebas et al., 2013).
Applications in Biofuels
A study on fermentative butanol production by clostridia highlights the potential of butanol, including "1-Butanol, 4-(3,4-dimethylphenoxy)-", as a bio-derived alternative or blending agent for conventional fuels. The research discusses the renewed interest in butanol due to its potential as a fuel or fuel additive, driven by advances in biotechnology and the increasing demand for renewable resources (Lee et al., 2008).
Chemical Kinetics and Combustion Models
Investigations into the chemical kinetics and combustion models for butanol isomers, including 1-butanol, have been conducted to better understand their combustion chemistry. This research is essential for developing bio-derived fuels and optimizing their performance in combustion engines. The study presents a comprehensive kinetic model that includes detailed reaction pathways, which is critical for predicting the combustion properties of linear and branched alcohols (Sarathy et al., 2012).
Photolabile Groups for Optical Gating
Research on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates its use as a photolabile protecting group, showcasing the potential of compounds related to "1-Butanol, 4-(3,4-dimethylphenoxy)-" in the development of optical gating of nanofluidic devices. This application is crucial for integrating nanostructures into multifunctional devices, which can be used in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, 1-Butanol, suggests that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to use personal protective equipment, avoid breathing vapors, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
将来の方向性
While specific future directions for “1-Butanol, 4-(3,4-dimethylphenoxy)-” are not mentioned in the search results, there is a growing interest in the development of biofuels, including biobutanol . This suggests that research into the properties and potential applications of “1-Butanol, 4-(3,4-dimethylphenoxy)-” and similar compounds could be a promising area for future study .
特性
IUPAC Name |
4-(3,4-dimethylphenoxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTLVRXCJNLCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(3,4-dimethylphenoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
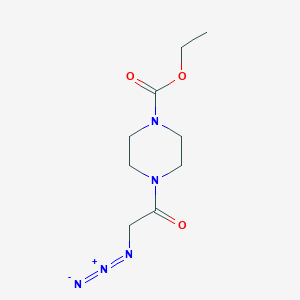
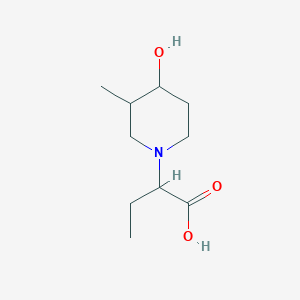
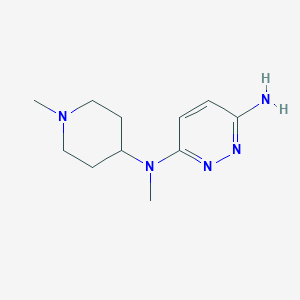
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
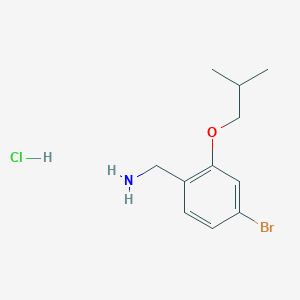
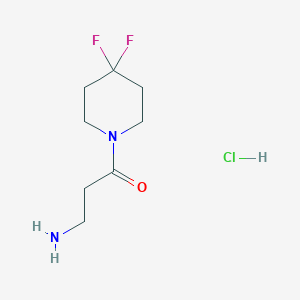
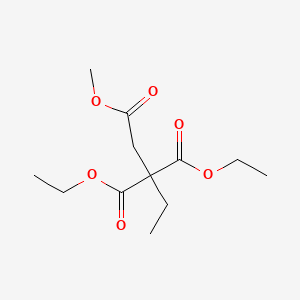
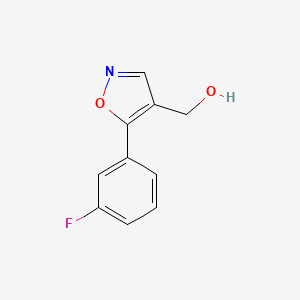
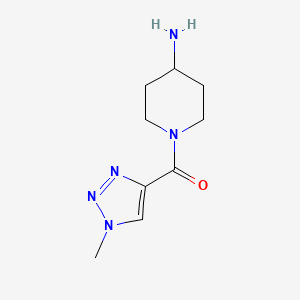
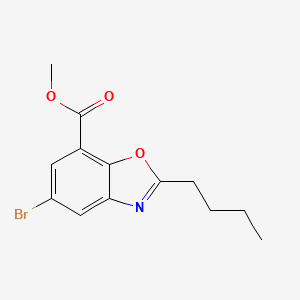
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
